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Compound of Interest

Compound Name: BMS-8

Cat. No.: B606253 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of BMS-8, a small molecule inhibitor of the programmed death-1 (PD-1) and programmed

death-ligand 1 (PD-L1) interaction. The information presented herein is intended to equip

researchers and professionals in the field of drug development with the necessary details to

understand and potentially replicate the synthesis and analysis of this compound.

Introduction
BMS-8, with the chemical name 1-[[3-bromo-4-[(2-methyl[1,1'-biphenyl]-3-

yl)methoxy]phenyl]methyl]-2-piperidinecarboxylic acid, is a novel immunomodulator that targets

the PD-1/PD-L1 immune checkpoint pathway.[1][2] Unlike monoclonal antibody-based

therapies, small molecule inhibitors like BMS-8 offer potential advantages such as oral

bioavailability and improved tissue penetration. BMS-8 functions by binding directly to PD-L1

and inducing its homodimerization, which sterically hinders its interaction with the PD-1

receptor on T-cells.[3][4][5] This blockade of the PD-1/PD-L1 signaling cascade is a critical

mechanism for restoring anti-tumor immunity.

Synthesis of BMS-8
The synthesis of BMS-8 is a multi-step process that involves the preparation of a key

biphenylmethanol intermediate, followed by an etherification reaction and a final reductive

amination step.
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Synthesis of the Key Intermediate: (2-methyl[1,1'-
biphenyl]-3-yl)methanol
The synthesis of the pivotal intermediate, (2-methyl[1,1'-biphenyl]-3-yl)methanol, is achieved

via a Suzuki coupling reaction.

Experimental Protocol:

A mixture of (3-bromo-2-methylphenyl)methanol (1.00 g, 4.96 mmol), phenylboronic acid (1.21

g, 9.92 mmol), and dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II)

dichloromethane adduct (20.2 mg, 25.0 µmol) is prepared in a solution of ethanol (3.3 mL) and

toluene (10 mL) under an argon atmosphere. To this solution, 2M sodium bicarbonate (10 mL)

is added, and the mixture is heated at 80°C for 3 hours. After cooling, the mixture is diluted with

ethyl acetate (100 mL) and washed with a saturated sodium chloride solution (50 mL). The

organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced

pressure. The resulting residue is purified by column chromatography on silica gel (eluent:

hexane/ethyl acetate 12:1) to yield (2-methyl-[1,1'-biphenyl]-3-yl)methanol as a white solid.

Table 1: Characterization Data for (2-methyl[1,1'-biphenyl]-3-yl)methanol

Parameter Value

Melting Point 74-76 °C

IR (KBr, cm⁻¹) 3350, 3049, 1600, 1465, 1050, 755

¹H NMR (400 MHz, CDCl₃) δ 7.47 - 7.20 (m, 8H), 4.78 (s, 2H), 2.25 (s, 3H)

¹³C NMR (101 MHz, CDCl₃) δ
142.9, 142.1, 139.2, 133.6, 129.5, 128.1, 126.8,

125.6, 77.1, 76.7, 64.1, 15.9

HRMS (ESI) [M+Na]⁺ Calculated: 221.0937, Found: 221.0939

Synthesis of BMS-8
The final steps in the synthesis of BMS-8 involve the etherification of a substituted

benzaldehyde with the previously synthesized biphenylmethanol intermediate, followed by

reductive amination.
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Experimental Protocol:

Step 1: Etherification: A suitable 3-bromo-4-hydroxybenzaldehyde derivative is reacted with

(2-methyl-[1,1'-biphenyl]-3-yl)methanol under Williamson ether synthesis conditions. This

typically involves a base such as potassium carbonate in a polar aprotic solvent like N,N-

dimethylformamide (DMF) with heating. The product, 3-bromo-4-((2-methyl-[1,1'-biphenyl]-3-

yl)methoxy)benzaldehyde, is then isolated and purified.

Step 2: Reductive Amination: The aldehyde from the previous step is reacted with L-pipecolic

acid (piperidine-2-carboxylic acid) in the presence of a reducing agent such as sodium

triacetoxyborohydride in a suitable solvent like dichloromethane (DCM) or dichloroethane

(DCE). The reaction mixture is stirred at room temperature until completion. Following an

aqueous workup, the final product, BMS-8, is purified by chromatography.

Characterization of BMS-8
The structural integrity and purity of the synthesized BMS-8 are confirmed through various

analytical techniques.

Table 2: Physicochemical Properties of BMS-8

Property Value Reference

Molecular Formula C₂₇H₂₈BrNO₃ [2]

Molecular Weight 494.4 g/mol [2]

Appearance Crystalline solid [1]

Purity ≥98% [1][2]

UV λmax 234 nm [2]

Solubility Slightly soluble in Methanol [2]

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used

to confirm the chemical structure of BMS-8. The spectra are expected to show characteristic
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peaks corresponding to the aromatic, aliphatic, and carboxylic acid protons and carbons in

the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the

exact mass of the synthesized compound, confirming its elemental composition.

Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): The purity of BMS-8 is typically

assessed by reverse-phase HPLC. A C18 column is commonly used with a mobile phase

consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic

solvent (e.g., acetonitrile or methanol). The detection is usually performed using a UV

detector at the λmax of the compound.

Size Exclusion Chromatography (SEC): This technique has been used to demonstrate the

ability of BMS-8 to induce the dimerization of PD-L1 in solution.[3]

Mechanism of Action and Signaling Pathway
BMS-8 exerts its immunomodulatory effects by disrupting the interaction between PD-1 and

PD-L1.

PD-L1 Dimerization
BMS-8 binds to a hydrophobic pocket at the interface of two PD-L1 molecules, stabilizing a

homodimeric conformation.[3][4] This induced dimerization sterically prevents the binding of

PD-L1 to the PD-1 receptor on T-cells.

PD-L1 Monomers

BMS-8 Binding and Dimerization

PD-L1

BMS-8

PD-L1

PD-L1

BMS-8

PD-L1
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Click to download full resolution via product page

BMS-8 induces the dimerization of PD-L1 monomers.

Inhibition of the PD-1 Signaling Pathway
The binding of PD-L1 to PD-1 on activated T-cells leads to the recruitment of the phosphatase

SHP-2 to the cytoplasmic tail of PD-1. SHP-2 then dephosphorylates key downstream signaling

molecules of the T-cell receptor (TCR) and CD28 pathways, leading to T-cell exhaustion and

reduced anti-tumor immunity. By preventing the PD-1/PD-L1 interaction, BMS-8 inhibits this

negative regulatory signal, thereby restoring T-cell proliferation, cytokine production, and

cytotoxic activity against tumor cells.
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BMS-8 blocks the PD-1/PD-L1 interaction, restoring T-cell activation.
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Experimental Workflows
Synthesis Workflow
The overall synthetic route for BMS-8 is summarized in the following workflow diagram.

3-bromo-2-methylphenyl-
methanol & Phenylboronic acid Suzuki Coupling (2-methyl-[1,1'-biphenyl]-

3-yl)methanol
Williamson Ether

Synthesis

3-bromo-4-((2-methyl-
[1,1'-biphenyl]-3-yl)methoxy)

benzaldehyde

Reductive Amination
with L-pipecolic acid

BMS-8
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Overall synthetic workflow for BMS-8.

Characterization Workflow
The following diagram outlines the typical workflow for the characterization of synthesized

BMS-8.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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